molecular formula C23H17FN2O5 B15012986 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate

4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate

Cat. No.: B15012986
M. Wt: 420.4 g/mol
InChI Key: GIOCCWMXIFCEIX-DHRITJCHSA-N
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Description

The compound 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate is a complex organic molecule that features a combination of benzodioxin and fluorobenzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for the cyclization step and automated synthesis platforms for the coupling reactions.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

Molecular Formula

C23H17FN2O5

Molecular Weight

420.4 g/mol

IUPAC Name

[4-[(E)-(2,3-dihydro-1,4-benzodioxine-3-carbonylhydrazinylidene)methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C23H17FN2O5/c24-17-5-3-4-16(12-17)23(28)30-18-10-8-15(9-11-18)13-25-26-22(27)21-14-29-19-6-1-2-7-20(19)31-21/h1-13,21H,14H2,(H,26,27)/b25-13+

InChI Key

GIOCCWMXIFCEIX-DHRITJCHSA-N

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)F

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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